molecular formula C13H9FN2 B8174569 6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine

6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8174569
M. Wt: 212.22 g/mol
InChI Key: QLRCDICKAGMTLE-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a fluorophenyl group attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

6-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-4-1-9(2-5-11)12-6-3-10-7-8-15-13(10)16-12/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRCDICKAGMTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, a Suzuki-Miyaura coupling reaction can be employed to introduce the fluorophenyl group onto the pyridine ring . This is followed by cyclization to form the fused pyrrolo[2,3-b]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scalable processes that ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins, while the pyrrolo[2,3-b]pyridine core provides structural stability. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-(4-pyridyl)thiazole
  • 2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine
  • 4-(4-Fluorophenyl)-2-(4-pyridyl)oxazole

Uniqueness

6-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it a valuable scaffold for drug design and development, offering potential advantages over similar compounds in terms of binding affinity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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